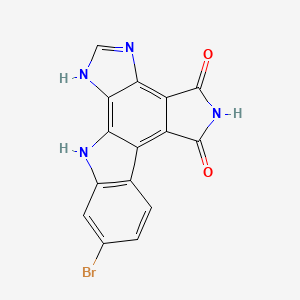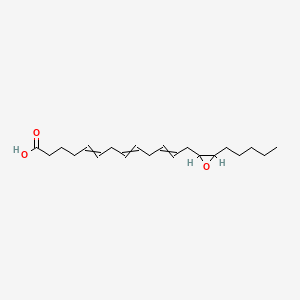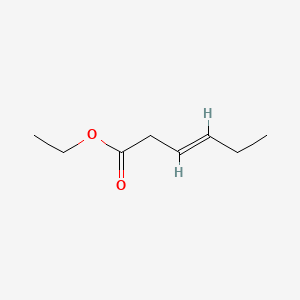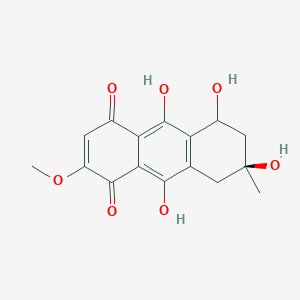
hydrogen dithionite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hydrogen dithionite, commonly known as sodium dithionite, is a white crystalline powder with a faint sulfurous odor. It is a powerful reducing agent widely used in various industrial and scientific applications. The compound is stable in dry air but decomposes in hot water and acidic solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium dithionite is produced industrially by the reduction of sulfur dioxide. One common method involves the use of zinc powder in a two-step process:
- (2 \text{SO}_2 + \text{Zn} \rightarrow \text{ZnS}_2\text{O}_4)
- (\text{ZnS}_2\text{O}_4 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn(OH)}_2)
Another method employs sodium borohydride: (\text{NaBH}_4 + 8 \text{NaOH} + 8 \text{SO}_2 \rightarrow 4 \text{Na}_2\text{S}_2\text{O}_4 + \text{NaBO}_2 + 6 \text{H}_2\text{O}) .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium dithionite undergoes several types of reactions, primarily reduction reactions. It is known for its ability to reduce nitro groups to amino groups, which is a vital transformation in organic synthesis .
Common Reagents and Conditions
Sodium dithionite is often used in conjunction with other reagents such as sodium hydroxide and sulfur dioxide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from these reactions include amines from the reduction of nitro compounds and various heterocycles from reductive cyclization reactions .
Wissenschaftliche Forschungsanwendungen
Sodium dithionite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium dithionite exerts its reducing effects involves the formation of a sodium sulfinate intermediate. This intermediate is stable under basic conditions but decomposes under acidic or neutral conditions to yield the final reduced product .
Vergleich Mit ähnlichen Verbindungen
Sodium dithionite is often compared with other reducing agents such as sodium sulfite, sodium sulfate, and sodium thiosulfate. While all these compounds serve as reducing agents, sodium dithionite is unique in its ability to reduce nitro groups to amino groups efficiently and under mild conditions .
Similar Compounds
- Sodium sulfite
- Sodium sulfate
- Sodium thiosulfate
Sodium dithionite stands out due to its strong reducing power and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
34175-11-6 |
|---|---|
Molekularformel |
HO4S2- |
Molekulargewicht |
129.14 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1 |
InChI-Schlüssel |
GRWZHXKQBITJKP-UHFFFAOYSA-M |
SMILES |
OS(=O)S(=O)[O-] |
Kanonische SMILES |
OS(=O)S(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)


![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)





![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)

